N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS2/c15-10-5-3-9(4-6-10)11-8-20-14(16-11)17-13(18)12-2-1-7-19-12/h1-8H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEWLNIQULXVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process is efficient, making it a preferred method for synthesizing thiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Based on the search results, here is information regarding the applications of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide (note the presence of a nitro group, which may indicate that the search results refer to a slightly different but related compound):
General Information
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has a molecular weight of approximately 349.35 g/mol and is identified by the CAS number 308292-78-6. The compound contains a thiazole ring and a nitrothiophene moiety, classifying it as a heterocyclic compound.
Synthesis
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves the Hantzsch thiazole synthesis method, which allows for the construction of thiazole derivatives through the condensation of α-halo ketones with thiourea in the presence of a base.
Reactivity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has been subjected to various chemical reactions to evaluate its reactivity and potential modifications. Key reactions include:
- Electrophilic aromatic substitution
- Nucleophilic substitution
- Oxidation and reduction reactions
These reactions are crucial for optimizing the compound's efficacy against targeted pathogens or cancer cells.
Mechanism of Action
The mechanism of action for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide primarily involves its interaction with specific biological targets within cells. Preliminary studies suggest that this compound may exert its effects through:
- Inhibition of bacterial or fungal enzymes
- Disruption of cell membrane integrity
- Interference with DNA replication or transcription
This multifaceted mechanism underscores its potential as a therapeutic agent.
Applications in Scientific Research
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has several promising applications in scientific research:
- Medicinal Chemistry: It is relevant in medicinal chemistry due to its antibacterial and antifungal properties.
- Drug Discovery: The compound serves as a building block for synthesizing more complex molecules with enhanced biological activities.
- Biological Assays: It is used as a reference compound in biological assays to evaluate the activity of related compounds.
- ** антираковими Research:** It can be employed to study its effects on cancer cells and to develop new anticancer agents.
Ongoing research into this compound could lead to significant advancements in treating infections and cancers resistant to current therapies.
Related Compounds and Activities
- Thiazole derivatives, in general, have demonstrated anticancer activity against cell lines such as NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells .
- Specific compounds with tetrazole and imidazole rings have shown strong selectivity against cancer cell lines .
- Thiazole-pyridine hybrids have shown better anti-breast cancer efficacy than standard drugs like 5-fluorouracil .
- Other synthesized compounds have been evaluated for their carbonic anhydrase (CA)-III inhibitory activities .
Table of Biological Activities of Thiazole Derivatives
| Compound | Activity |
|---|---|
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Anticancer activity against NIH/3T3 and A549 cell lines |
| N-acylated 2-amino-5-benzyl-1,3-thiazoles | Anticancer activity against human glioblastoma U251 cells and human melanoma WM793 cells |
| Indole-linked thiazoles | Cytotoxicity against several cancer cell lines |
| Thiazole-integrated pyridine derivatives bearing phenoxyacetamide moiety | Antitumor activity against PC3, MCF-7, Hep-2, and HepG2 cancer cell lines; some showing better anti-breast cancer efficacy than 5-fluorouracil |
| Novel thiazole pyrimidine derivatives | Antiproliferative activity against A375, C32, DU145, MCF-7/WT human cancer cell lines |
| Pyridine-substituted thiazole hybrids | Anticancer activity against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), breast cancer (MCF-7), and normal fibroblast cells (WI38) |
| Trisubstituted thiazole derivatives | Carbonic anhydrase (CA)-III inhibitory activities |
| 4-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]substiuted-2H-chromen-2-one derivatives | Anti-tubercular action |
| Novel amino thiazoles | Activity against Mycobacterium tuberculosis H37Rv strain |
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Thiazole Ring
a) Fluorophenyl Derivatives
- N-[5-(2-Fluorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5b) :
This analog replaces the 4-fluorophenyl group with a 2-fluorobenzyl substituent. Despite the positional isomerism, it exhibits moderate anticancer activity, with cytotoxicity linked to the fluorinated aromatic system . - N-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide (Compound 11) :
The addition of a nitro group on the thiophene ring and a 3,4-difluorophenyl group on the thiazole enhances antibacterial activity, likely due to increased electrophilicity and membrane penetration .
b) Halogenated and Bulky Substituents
Modifications to the Carboxamide Moiety
a) Thiophene vs. Benzothiophene
- 6-(4-Fluorophenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochloride (49) :
Substituting thiophene with benzothiophene increases aromatic stacking interactions, improving anticancer potency (IC₅₀ < 1 µM in some cell lines) .
b) Aryl and Alkyl Substituents
- 5-(4-Fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide (2b) :
The trimethoxyphenyl group mimics colchicine-binding sites, showing microtubule disruption and anticancer activity in 3D spheroid models . - N-(4-Chloro-2,5-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide (2e): Chlorine and methoxy groups enhance metabolic stability, with a half-life increase of ~40% compared to non-halogenated analogs .
Functional Group Additions
- Nitro Group (5-Nitrothiophene Derivatives) :
Compounds like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide exhibit narrow-spectrum antibacterial activity (MIC = 2–8 µg/mL against Gram-positive bacteria) due to nitro group-mediated DNA gyrase inhibition . - Morpholinoethyl and Piperazine Groups: N-[4-(4-Fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]propane-1-sulfonamide shows antimalarial activity (IC₅₀ = 12 nM against Plasmodium falciparum), attributed to the piperazine-enhanced solubility and target engagement .
Anticancer Activity
Biological Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring connected to a thiophene moiety and a fluorophenyl group. Its molecular formula is , with a molar mass of approximately 336.38 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and antimicrobial compound.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures possess IC50 values in the low micromolar range against human cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | Jurkat | 1.61 ± 1.92 |
| 10 | HT29 | 1.98 ± 1.22 |
| 13 | Jurkat | <0.5 |
| 22 | HT29 | <0.5 |
The presence of electron-donating groups on the phenyl ring significantly enhances the anticancer activity of these compounds, indicating structure-activity relationships (SAR) are critical for their efficacy .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Staphylococcus epidermidis | 0.25 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access.
- Receptor Modulation : It could interact with cellular receptors involved in signaling pathways critical for cell proliferation and survival.
- Biofilm Disruption : Its antimicrobial activity may also involve the disruption of biofilm formation in pathogenic bacteria .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole-containing compounds:
- A study focused on the synthesis and evaluation of thiazole derivatives revealed that modifications to the phenyl ring significantly impacted their cytotoxicity and selectivity against cancer cells .
- Another research effort highlighted the development of novel thiazole carboxamide derivatives aimed at COX inhibition, showcasing their potential anti-inflammatory properties alongside anticancer effects .
Q & A
Q. What are the established synthetic routes for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, and how can yield/purity be optimized?
- Methodology : The compound is typically synthesized via a multi-step route involving: (i) Condensation of 4-(4-fluorophenyl)-1,3-thiazol-2-amine with thiophene-2-carbonyl chloride under inert conditions. (ii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Key considerations : Use anhydrous solvents (e.g., DMF) to minimize hydrolysis, and monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to reduce byproducts .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Techniques :
- NMR : and NMR (DMSO-) to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole C2 at ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (e.g., m/z 343.04 for CHFNOS) .
- X-ray crystallography : Resolve crystal packing and torsional angles (e.g., dihedral angles between thiazole and fluorophenyl groups ~7–18°) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Approach :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC determination.
- Antimicrobial screening : Agar diffusion for bacterial/fungal strains.
- Protocol notes : Use DMSO as a solvent control (<0.1% v/v) and validate results with triplicate runs .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the 4-fluorophenyl and thiophene moieties?
- Strategy :
- Synthesize analogs with substituent variations (e.g., 4-chlorophenyl, 3-fluorophenyl) and compare bioactivity.
- Key findings : The 4-fluorophenyl group enhances lipophilicity and π-stacking in target binding, as seen in analogs with improved cytotoxicity (e.g., IC reduction by ~40% vs. chloro analogs) .
- Computational docking (AutoDock Vina) to model interactions with targets like kinases or DNA .
Q. How to resolve contradictions in crystallographic data or unexpected bioactivity results?
- Case example : If X-ray data shows twinning (e.g., ), use PLATON’s TwinRotMat to refine domains and validate with R values. For bioactivity discrepancies:
- Re-test under standardized conditions (pH, temperature).
- Check compound stability via HPLC post-assay (e.g., degradation in PBS buffer) .
Q. What advanced techniques elucidate electronic or conformational effects on biological targets?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
